![molecular formula C19H17ClF3N3OS B12483683 3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483683.png)
3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Coupling with Benzamide: The final step involves coupling the pyrrolidine derivative with a benzamide moiety under appropriate conditions, such as using thionyl chloride (SOCl2) for activation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound may inhibit or activate these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with the pyrrolidine ring.
Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, exhibit similar chemical properties.
Uniqueness
What sets 3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide apart is the combination of its structural elements, which confer unique reactivity and biological activity. The presence of the chloro group, pyrrolidine ring, and trifluoromethyl group in a single molecule allows for diverse chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H17ClF3N3OS |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
3-chloro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H17ClF3N3OS/c20-14-5-3-4-12(10-14)17(27)25-18(28)24-15-11-13(19(21,22)23)6-7-16(15)26-8-1-2-9-26/h3-7,10-11H,1-2,8-9H2,(H2,24,25,27,28) |
Clave InChI |
QWZKCEKZXLXQOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


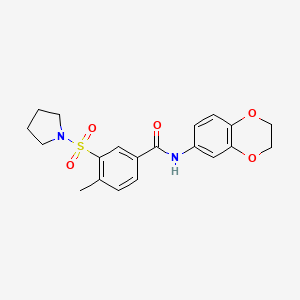
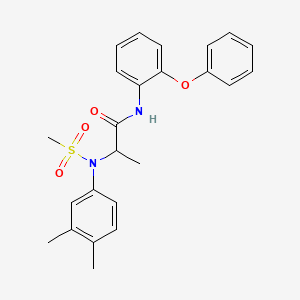

![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483624.png)
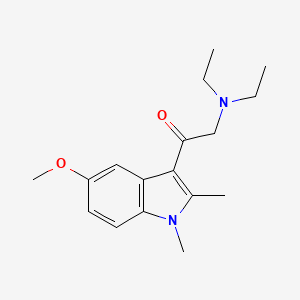
![3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12483643.png)
![3-(benzyloxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12483647.png)
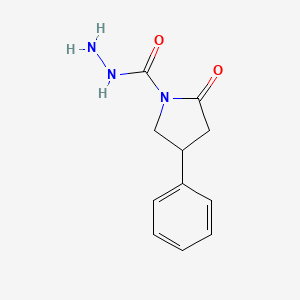
![3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid](/img/structure/B12483656.png)
![N,4-dimethyl-N-[2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12483657.png)
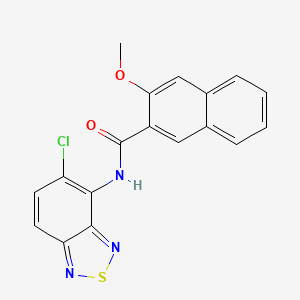
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)


